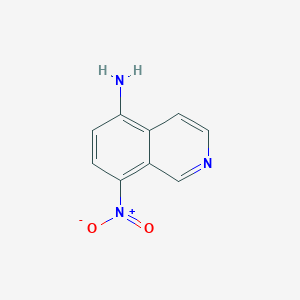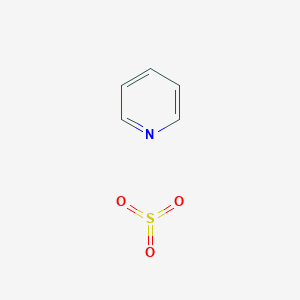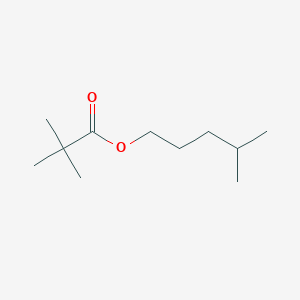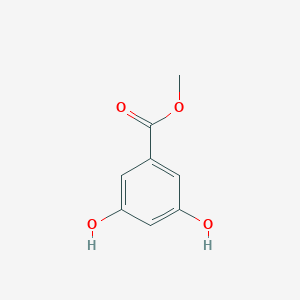![molecular formula C9H14O2 B129480 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane CAS No. 156049-57-9](/img/structure/B129480.png)
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane is a compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. This compound is a member of the dioxolane family of organic compounds and has a molecular formula of C10H14O2. In
Scientific Research Applications
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane has a range of potential applications in scientific research. One area of interest is in the development of new materials with unique properties. The compound has been shown to be an effective monomer for the synthesis of polymeric materials with high thermal stability and resistance to oxidation. These materials have potential applications in the aerospace and electronics industries.
Another area of interest is in the development of new pharmaceuticals. 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Mechanism Of Action
The mechanism of action of 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in inflammation and pain.
Biochemical And Physiological Effects
Studies have shown that 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also reduces the production of chemokines such as MCP-1 and MIP-1alpha. These effects contribute to the anti-inflammatory and analgesic properties of the compound.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane in lab experiments is its high thermal stability. This makes it a useful monomer for the synthesis of polymeric materials that require high-temperature processing. Another advantage is its anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of pain and inflammation.
One limitation of using 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane in lab experiments is its relatively high cost compared to other monomers. Another limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research involving 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane. One area of interest is in the development of new materials with improved properties. Researchers could explore the use of different catalysts and reaction conditions to optimize the yield and purity of the product.
Another area of interest is in the development of new pharmaceuticals. Researchers could explore the potential of 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane for the treatment of other inflammatory conditions such as arthritis and asthma.
Conclusion:
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane is a compound with unique chemical properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new materials and pharmaceuticals.
Synthesis Methods
The synthesis of 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane involves the reaction of 2-methylcyclopropene with ethylene oxide in the presence of a Lewis acid catalyst. The reaction proceeds through a ring-opening mechanism to yield the desired product. The reaction conditions and choice of catalyst can be varied to optimize the yield and purity of the product.
properties
CAS RN |
156049-57-9 |
|---|---|
Product Name |
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-[2-(2-methylcyclopropen-1-yl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-7-6-8(7)2-3-9-10-4-5-11-9/h9H,2-6H2,1H3 |
InChI Key |
WLLLHYNXULPWRD-UHFFFAOYSA-N |
SMILES |
CC1=C(C1)CCC2OCCO2 |
Canonical SMILES |
CC1=C(C1)CCC2OCCO2 |
synonyms |
1,3-Dioxolane, 2-[2-(2-methyl-1-cyclopropen-1-yl)ethyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
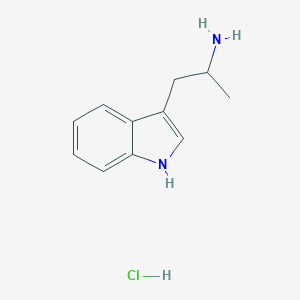
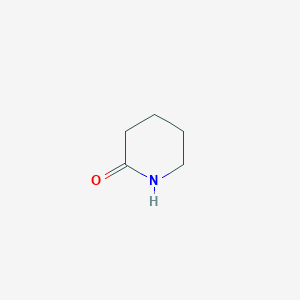
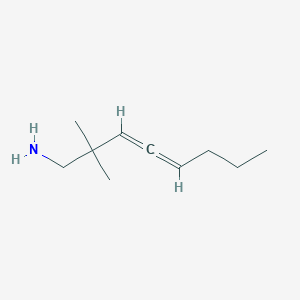
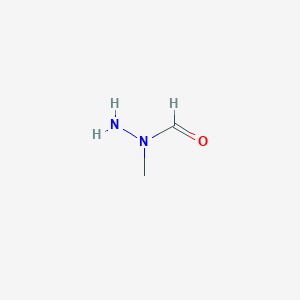
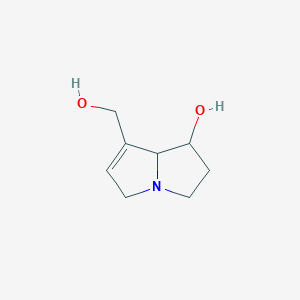
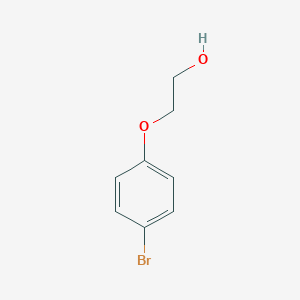
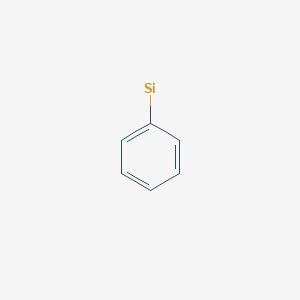

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)
